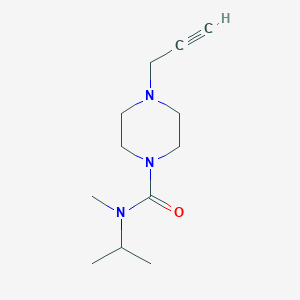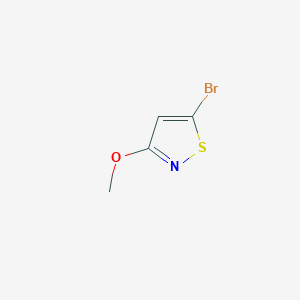
2-Hydroxyethyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxyethyl 4-methylbenzoate” is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .
Synthesis Analysis
While specific synthesis methods for “2-Hydroxyethyl 4-methylbenzoate” were not found in the search results, it’s worth noting that similar compounds have been synthesized through various methods. For instance, hydroquinone ether derivatives have been used as chain extenders in the synthesis of polyurethanes .
Molecular Structure Analysis
The molecular structure of “2-Hydroxyethyl 4-methylbenzoate” consists of a benzoic acid group (C6H5COOH) with a methyl group (CH3) and a 2-hydroxyethyl group (CH2CH2OH) attached .
Physical And Chemical Properties Analysis
“2-Hydroxyethyl 4-methylbenzoate” has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Cosmetic and Drug Preservative Analysis :
- Methyl 4-hydroxybenzoate, a similar compound, is used as an antimicrobial agent in cosmetics and personal-care products. A study explored its crystal structure, intermolecular interactions, and pharmaceutical activities using computational methods (Sharfalddin et al., 2020).
Polymer Science :
- The compound has been studied for its role in the formation of poly(ethylene terephthalate) (PET). Kinetic and catalytic aspects were explored using model molecules, including 2-hydroxyethyl 4-methylbenzoate, providing insights into PET production and polymerization processes (Apicella et al., 1998).
Biochemical Studies :
- The hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, was examined in human and minipig skin. This research is relevant to understanding the dermal absorption and metabolism of such compounds (Jewell et al., 2007).
Chemical Synthesis :
- Research on the synthesis of various hydroxybenzoic acid derivatives provides insights into chemical processes that could be relevant to 2-Hydroxyethyl 4-methylbenzoate (Laak & Scharf, 1989).
Environmental Chemistry :
- Studies on the alkaline hydrolysis of methyl, ethyl, and n-propyl esters of 4-hydroxybenzoic acid in various states provide insights into the environmental behavior and degradation processes of similar compounds (Shija et al., 1992).
Microbiology and Biotechnology :
- Research on the enzymatic metabolism of phenolic compounds, including derivatives of 4-hydroxybenzoic acid, provides insights into the microbial degradation and potential biotechnological applications of these compounds (Biegert et al., 1993).
Pharmaceutical Analysis :
- An electrochemical sensor based on a molecularly imprinted polymer was developed for the detection of methyl paraben, a derivative of 4-hydroxybenzoic acid. This research contributes to the development of analytical methods for detecting similar compounds in various products (Soysal, 2021).
Advanced Material Science :
- The use of 4-hydroxybenzoic acid derivatives in the synthesis of 2,5-Diketopiperazine derivatives demonstrates the application of these compounds in material science and organic synthesis (Ji et al., 2014).
Toxicology and Environmental Health :
- The occurrence and human exposure to parabens, including their derivatives, in indoor dust across various countries, were investigated, highlighting the widespread presence and potential health risks of these compounds (Wang et al., 2012).
Biochemical Engineering :
- A study on the production of methylparaben in Escherichia coli using a plant enzyme provides insights into bio-based production methods for parabens and related compounds (Hagel et al., 2018).
Propiedades
IUPAC Name |
2-hydroxyethyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)10(12)13-7-6-11/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMBRBNKVUKCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methoxyphenyl)-1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2781539.png)
![1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone](/img/structure/B2781541.png)



![6-(4-Chlorophenyl)-2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2781549.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781550.png)


![N-(4-acetylphenyl)-2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2781554.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)](/img/structure/B2781557.png)
